molecular formula C21H15BrN2O3S B15350301 5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid

5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B15350301
M. Wt: 455.3 g/mol
InChI Key: ZRTHWFOFGCNHBW-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by its bromine and phenyl groups, as well as its carbamothioylamino functionality

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromobenzoic acid and 4-phenylbenzoyl chloride.

  • Reaction Steps:

    • The carboxylic acid group of 5-bromobenzoic acid is first activated using thionyl chloride to form the corresponding acid chloride.

    • The activated acid chloride is then reacted with 4-phenylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

    • The resulting product is further reacted with thionyl chloride to introduce the carbamothioylamino group.

  • Purification: The final product is purified using recrystallization techniques.

Industrial Production Methods:

  • Batch Processing: The compound is synthesized in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The carbamothioylamino group can undergo reduction to form a thiourea derivative.

  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Bromate Ion: BrO3-

  • Thiourea Derivative: (NH2)2CS

  • Substituted Phenyl Derivatives: Various alkylated phenyl compounds.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of amide bonds and thiourea derivatives. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through the interaction of its functional groups with biological targets. The bromine atom and phenyl group enhance its reactivity, while the carbamothioylamino group facilitates binding to specific molecular targets. The exact mechanism involves the formation of covalent bonds with enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 4-Bromo-2-nitrotoluene: Similar in structure but with a nitro group instead of the carbamothioylamino group.

  • 2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid: Lacks the bromine atom.

Uniqueness: The presence of both bromine and phenyl groups in 5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid provides unique chemical properties that are not found in similar compounds

Properties

Molecular Formula

C21H15BrN2O3S

Molecular Weight

455.3 g/mol

IUPAC Name

5-bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C21H15BrN2O3S/c22-16-10-11-18(17(12-16)20(26)27)23-21(28)24-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,26,27)(H2,23,24,25,28)

InChI Key

ZRTHWFOFGCNHBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)Br)C(=O)O

Origin of Product

United States

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